An In-depth Technical Guide to the Structure Elucidation of 4-amino-N-(pyridin-4-yl)butanamide Dihydrochloride
An In-depth Technical Guide to the Structure Elucidation of 4-amino-N-(pyridin-4-yl)butanamide Dihydrochloride
This guide provides a comprehensive, in-depth walkthrough for the complete structure elucidation of 4-amino-N-(pyridin-4-yl)butanamide dihydrochloride (CAS No: 1374408-07-7). It is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical and scientifically-grounded workflow. The narrative explains the causality behind experimental choices, ensuring a self-validating system of analysis from initial synthesis to final structural confirmation.
Introduction and Strategic Overview
The robust and unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and pharmaceutical development. 4-amino-N-(pyridin-4-yl)butanamide dihydrochloride is a molecule of interest due to its bifunctional nature, incorporating a flexible aminobutanamide chain and a pyridinyl moiety, a common pharmacophore. As a dihydrochloride salt, its solubility and stability in polar solvents are expected to be enhanced.
This guide will present a systematic approach to confirming the molecular structure of this compound, assuming it has been newly synthesized or obtained from a commercial source where independent verification is required. Our strategy is to employ a suite of complementary analytical techniques, each providing a unique piece of the structural puzzle. High-resolution mass spectrometry will establish the elemental composition. Infrared spectroscopy will identify the key functional groups present. Finally, a comprehensive suite of one- and two-dimensional nuclear magnetic resonance experiments will be used to map the precise connectivity of every atom in the molecule.
Logical Workflow for Structure Elucidation
Caption: A logical workflow for the comprehensive structure elucidation of 4-amino-N-(pyridin-4-yl)butanamide dihydrochloride.
Proposed Synthesis and Sample Preparation
A plausible synthetic route for 4-amino-N-(pyridin-4-yl)butanamide involves the coupling of a protected 4-aminobutanoic acid with 4-aminopyridine, followed by deprotection and salt formation. This synthetic hypothesis provides the foundational structure that we will seek to confirm.
Synthetic Pathway A common and effective strategy for forming the amide bond is to use a coupling agent to activate the carboxylic acid.[1][2][3]
-
Protection: The amino group of 4-aminobutanoic acid is first protected, for example, with a tert-butyloxycarbonyl (Boc) group, to prevent self-reaction.
-
Amide Coupling: The resulting Boc-4-aminobutanoic acid is then coupled with 4-aminopyridine using a carbodiimide coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt).
-
Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. Treatment with excess HCl will yield the desired dihydrochloride salt.
The final product should be purified, for instance by recrystallization or column chromatography, to ensure high purity for analytical characterization.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact mass of the molecule and thereby deduce its elemental formula.
Rationale: Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like our target compound, as it minimizes fragmentation and primarily produces the protonated molecular ion [M+H]⁺.[4][5] High-resolution mass spectrometry can measure the mass-to-charge ratio (m/z) to a high degree of accuracy (typically < 5 ppm), which allows for the unambiguous determination of the elemental composition.
Experimental Protocol: ESI-HRMS
-
-
Dissolve the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.
-
Take 10 µL of this stock solution and dilute it with 1 mL of the same solvent to achieve a final concentration of approximately 10 µg/mL.
-
If any precipitation is observed, the solution must be filtered through a 0.2 µm syringe filter to prevent clogging of the instrument.
-
To aid ionization in positive mode, a small amount of formic acid (0.1% v/v) can be added to the final solution.
-
-
Instrumental Analysis:
-
The sample is introduced into the ESI source via direct infusion or through a liquid chromatography system.
-
The mass spectrometer is operated in positive ion mode.
-
Data is acquired over a suitable m/z range (e.g., 50-500 Da).
-
Predicted Data
| Parameter | Predicted Value |
| Molecular Formula | C₉H₁₄N₃O (free base) |
| Exact Mass (Free Base) | 180.1137 |
| [M+H]⁺ (Monoisotopic) | 181.1215 |
The experimentally determined m/z value for the [M+H]⁺ ion should match the theoretical value within 5 ppm. This provides strong evidence for the proposed elemental formula.
Predicted Fragmentation Pathway While ESI is a soft ionization technique, some fragmentation can be induced. The most likely fragmentation pathway for the protonated molecule involves the cleavage of the amide bond, which is a common fragmentation route for amides.[8][9]
Caption: Predicted major fragmentation pathways for protonated 4-amino-N-(pyridin-4-yl)butanamide.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Rationale: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of molecules.[10] Specific functional groups have characteristic absorption frequencies, making FTIR an excellent tool for confirming the presence of the amide, amine, and aromatic pyridine ring. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[11][12]
Experimental Protocol: ATR-FTIR
-
Sample Preparation: A small amount of the solid, purified compound is placed directly onto the ATR crystal.
-
Instrumental Analysis:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
-
Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[13]
-
Predicted Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 (broad) | N-H stretch | Primary amine (as ammonium salt), Amide N-H |
| 3100-3000 | C-H stretch | Aromatic (pyridine) |
| 2950-2850 | C-H stretch | Aliphatic (butanamide chain) |
| ~1650 (strong) | C=O stretch (Amide I) | Amide |
| ~1590 | N-H bend (Amide II) | Amide |
| ~1600, ~1500 | C=C and C=N stretches | Pyridine ring |
| 1335-1250 | C-N stretch | Aromatic amine |
The presence of a strong absorption around 1650 cm⁻¹ is indicative of the amide carbonyl group.[14][15] The broad bands in the 3400-3200 cm⁻¹ region are characteristic of N-H stretching vibrations, likely broadened due to hydrogen bonding and the presence of the ammonium and amide groups.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the complete atomic connectivity and confirm the final structure.
Rationale: NMR spectroscopy is the most powerful tool for detailed structure elucidation of organic molecules in solution.[17] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow for the unambiguous assignment of all proton and carbon signals and establish the connectivity between them.
Experimental Protocol: General NMR
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, given the dihydrochloride salt form) in a standard 5 mm NMR tube.
-
Instrumental Analysis: All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). It is recommended to first acquire a ¹H spectrum to assess sample purity and optimize spectral windows for subsequent experiments.[18]
1D NMR: ¹H, ¹³C, and DEPT-135
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling to neighboring protons.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
DEPT-135: A spectral editing technique that helps differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
Note: Chemical shifts are predicted and may vary. The dihydrochloride form will cause significant downfield shifts, particularly for the pyridine and α-amino protons.
Structure for NMR Assignment:
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H₂N(1)-CH₂(2)-CH₂(3)-CH₂(4)-C(5)O-NH(6)-[Pyridine Ring: C(8,12), C(9,11), C(10)]
Table: Predicted ¹H NMR Data
| Position | Predicted δ (ppm) | Multiplicity | Integration |
| H-8, H-12 | ~8.5 | d | 2H |
| H-9, H-11 | ~7.8 | d | 2H |
| NH-6 | ~10.5 | s | 1H |
| NH₂-1 | ~8.0 | br s | 3H (as NH₃⁺) |
| H-4 | ~2.5 | t | 2H |
| H-2 | ~2.9 | t | 2H |
| H-3 | ~1.9 | p | 2H |
Table: Predicted ¹³C NMR Data
| Position | Predicted δ (ppm) | DEPT-135 |
| C-5 | ~172 | Not observed |
| C-10 | ~150 | Not observed |
| C-8, C-12 | ~145 | CH (positive) |
| C-9, C-11 | ~115 | CH (positive) |
| C-2 | ~38 | CH₂ (negative) |
| C-4 | ~35 | CH₂ (negative) |
| C-3 | ~22 | CH₂ (negative) |
2D NMR: COSY, HSQC, and HMBC
Rationale: 2D NMR experiments reveal correlations between nuclei, which are essential for assembling the molecular structure.[19][20][21][22]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds).[17] We expect to see correlations between the adjacent methylene groups in the butanamide chain (H-2/H-3 and H-3/H-4).
-
HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to. This allows for the definitive assignment of carbon signals based on their attached, already assigned protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule.
Key Predicted HMBC Correlations:
-
H-4 to C-5: Connects the butanamide chain to the carbonyl carbon.
-
NH-6 to C-5 and C-10: Links the amide nitrogen to both the carbonyl carbon and the pyridine ring.
-
H-9/H-11 to C-10 and C-8/C-12: Confirms the structure of the pyridine ring.
-
H-2 to C-1 and C-3: Confirms the position of the terminal amino group.
HMBC Correlation Diagram
Caption: Key predicted HMBC correlations for assembling the molecular fragments of 4-amino-N-(pyridin-4-yl)butanamide.
Data Integration and Final Structure Confirmation
The final step in the elucidation process is to integrate all the collected data.
-
HRMS confirms the elemental formula C₉H₁₄N₃O.
-
FTIR confirms the presence of an amide, an amine (as an ammonium salt), a pyridine ring, and an aliphatic chain.
-
¹H and ¹³C NMR spectra show the correct number of proton and carbon environments consistent with the proposed structure.
-
DEPT-135 confirms the number of CH, CH₂, and CH₃ groups.
-
COSY establishes the connectivity of the -CH₂-CH₂-CH₂- fragment.
-
HSQC links each proton to its directly attached carbon.
-
HMBC provides the crucial long-range correlations that piece all the fragments together: connecting the aliphatic chain to the amide carbonyl, the amide nitrogen to the carbonyl and the pyridine ring, and confirming the substitution pattern of the pyridine ring.
When all of this data is self-consistent, it provides an unambiguous and robust confirmation of the structure of 4-amino-N-(pyridin-4-yl)butanamide dihydrochloride.
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